molecular formula C13H16FN B2742248 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline CAS No. 1260759-04-3

7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline

Cat. No.: B2742248
CAS No.: 1260759-04-3
M. Wt: 205.276
InChI Key: TWFBDFDHMDZDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline: is a fluorinated quinoline derivative with the molecular formula C13H16FN. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between salicylaldehyde, 8-hydroxyquinoline, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a catalytic amount of triethylamine in ethanol at 78°C can yield quinoline derivatives . Additionally, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported for the synthesis of trisubstituted quinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. These methods often utilize environmentally benign protocols, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and unique properties .

Scientific Research Applications

Chemistry: 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry due to its potential antibacterial, antiviral, and anticancer activities. Fluorinated quinolines are known to inhibit various enzymes and exhibit broad-spectrum biological activities .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and materials for electronic applications. Its unique properties make it valuable for the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activities . The pathways involved in its mechanism of action include enzyme inhibition, disruption of cellular processes, and interference with DNA replication .

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Comparison: Compared to other fluorinated quinolines, 7-Fluoro-2,2,4,6-tetramethyl-1H-quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties . For instance, while fluoroquine and mefloquine are primarily known for their antimalarial activities, this compound exhibits a broader range of applications, including antibacterial and antiviral activities .

Properties

IUPAC Name

7-fluoro-2,2,4,6-tetramethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c1-8-5-10-9(2)7-13(3,4)15-12(10)6-11(8)14/h5-7,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFBDFDHMDZDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)NC(C=C2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.